1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and methylamine.
Reaction Conditions: The phenol is first converted to an amine through a nucleophilic substitution reaction. This involves the reaction of 4-chloro-3-methylphenol with methylamine under basic conditions.
Formation of the Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The methylated amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl substitution pattern but lacks the amine group.
4-Chloro-3,5-dimethylphenol: Similar structure with an additional methyl group.
4-Chloro-2-methylphenol: Similar structure with the methyl group in a different position.
Uniqueness
1-(4-Chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of both the chloro and methyl groups on the phenyl ring, along with the methylated amine group. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDCNZBFNFWEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.